6-(furan-2-yl)-1-methyl-1H-imidazo[1,2-b]pyrazole

Physicochemical profiling CNS drug design Permeability prediction

6-(Furan-2-yl)-1-methyl-1H-imidazo[1,2-b]pyrazole is a synthetic heterocyclic building block belonging to the imidazo[1,2-b]pyrazole fused bicyclic scaffold, a privileged structure in contemporary medicinal chemistry programs targeting kinases, α-glucosidase, and cyclooxygenase-2. The compound bears a furan-2-yl substituent at the C6 position and a methyl group at N1, yielding the molecular formula C₁₀H₉N₃O and a molecular weight of 187.20 g/mol.

Molecular Formula C10H9N3O
Molecular Weight 187.2 g/mol
CAS No. 2097969-30-5
Cat. No. B1481589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(furan-2-yl)-1-methyl-1H-imidazo[1,2-b]pyrazole
CAS2097969-30-5
Molecular FormulaC10H9N3O
Molecular Weight187.2 g/mol
Structural Identifiers
SMILESCN1C=CN2C1=CC(=N2)C3=CC=CO3
InChIInChI=1S/C10H9N3O/c1-12-4-5-13-10(12)7-8(11-13)9-3-2-6-14-9/h2-7H,1H3
InChIKeyLTZFTONGTFIMOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Furan-2-yl)-1-methyl-1H-imidazo[1,2-b]pyrazole (CAS 2097969-30-5): Structural Identity and Physicochemical Profile for Procurement Evaluation


6-(Furan-2-yl)-1-methyl-1H-imidazo[1,2-b]pyrazole is a synthetic heterocyclic building block belonging to the imidazo[1,2-b]pyrazole fused bicyclic scaffold, a privileged structure in contemporary medicinal chemistry programs targeting kinases, α-glucosidase, and cyclooxygenase-2 [1]. The compound bears a furan-2-yl substituent at the C6 position and a methyl group at N1, yielding the molecular formula C₁₀H₉N₃O and a molecular weight of 187.20 g/mol [2]. Its computed physicochemical descriptors—XLogP3-AA of 0.9, zero hydrogen bond donors, two hydrogen bond acceptors, and a topological polar surface area (TPSA) of 35.4 Ų—position it as a compact, moderately lipophilic fragment suitable for lead-like screening libraries and further derivatization [2]. The compound is catalogued under CAS 2097969-30-5 and PubChem CID 121214961, and is commercially available as a research chemical with typical purities of 95% or higher [2].

Fragment-based screening libraries
Compact, moderately lipophilic core with zero H-bond donors supports lead-like library design.
Kinase and enzyme target studies
Privileged imidazo[1,2-b]pyrazole scaffold reported for kinase, α-glucosidase, and COX-2 target engagement.
Synthetic derivatization handle
Furan-2-yl group offers accessible site for further functionalization in SAR campaigns.

Why 6-(Furan-2-yl)-1-methyl-1H-imidazo[1,2-b]pyrazole Cannot Be Casually Replaced by In-Class Analogs: Physicochemical and Structural Divergence


Within the imidazo[1,2-b]pyrazole family, subtle structural modifications produce measurable shifts in physicochemical properties that directly impact downstream profiling outcomes. The N1-methyl group in the target compound eliminates the hydrogen bond donor present in the N1-unsubstituted analog 6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazole (CAS 130598-93-5), reducing the TPSA from 46.2 Ų to 35.4 Ų and lowering the XLogP3 from 1.5 to 0.9 [1][2]. This alteration affects passive membrane permeability, solubility, and protein binding—parameters that cannot be assumed equivalent across N1-substituted variants. Furthermore, the furan-2-yl attachment regiochemistry is known to influence electronic distribution and target engagement; the furan-3-yl positional isomer (CAS 2098139-31-0), while sharing an identical molecular formula and computed XLogP3, presents a different hydrogen-bonding geometry and π-stacking orientation at the binding site [3]. The imidazo[1,2-b]pyrazole scaffold itself has demonstrated varying potency across biological targets depending on substitution pattern—for instance, α-glucosidase IC₅₀ values among 15 synthesized derivatives ranged from 95.0 to 372.8 µM [4]. These data collectively demonstrate that in-class compound interchange without experimental validation introduces uncontrolled risk in assay reproducibility and SAR interpretation.

N1-Substitution alters permeability profile
Removal of the H-bond donor in the N1-methyl variant shifts TPSA and lipophilicity relative to the N1-H analog; permeability and solubility may not transfer directly.
Furan regioisomer changes binding orientation
Furan-2-yl vs. furan-3-yl placement leads to different electrostatic potential and π-stacking geometry despite identical bulk descriptors; target engagement may differ.
Scaffold substitution drives wide activity range
Imidazo[1,2-b]pyrazole α-glucosidase IC₅₀ values span 95–372 µM across 15 analogs; replacing the specific substitution pattern risks moving outside the SAR window under study.

Quantitative Differentiation Evidence for 6-(Furan-2-yl)-1-methyl-1H-imidazo[1,2-b]pyrazole (CAS 2097969-30-5): Head-to-Head and Cross-Study Comparison Data


TPSA Reduction vs. N1-Unsubstituted Analog: Implication for Membrane Permeability and CNS Multiparameter Optimization

The N1-methyl substitution in the target compound eliminates the sole hydrogen bond donor present in the N1-unsubstituted comparator 6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazole (CAS 130598-93-5; PubChem CID 15728924), resulting in a TPSA reduction from 46.2 Ų to 35.4 Ų and an XLogP3-AA shift from 1.5 to 0.9 [1][2]. Both compounds share identical hydrogen bond acceptor count (2) and rotatable bond count (1). The lower TPSA and reduced polarity of the methylated derivative place it more favorably within the CNS MPO (Multiparameter Optimization) desirability window (TPSA < 70 Ų), while the lower XLogP3 may reduce promiscuous protein binding risk. This difference is directly attributable to N1-methylation and is not achievable with the unsubstituted analog without chemical modification.

TPSA & HBD reduction
Head-to-head
ΔTPSA = −10.8 Ų (−23%); HBD eliminated (1→0); XLogP3 shift −0.6 log units vs. N1-H analog
Supports selection for permeability-sensitive screening; the N1-methyl compound may present a lower passive membrane barrier.
Computed values (PubChem); experimental permeability confirmation recommended.
Physicochemical profiling CNS drug design Permeability prediction

Regioisomeric Differentiation: Furan-2-yl vs. Furan-3-yl Attachment and Electronic Distribution Consequences

The target compound (furan-2-yl, CAS 2097969-30-5) and its regioisomer (furan-3-yl, CAS 2098139-31-0; PubChem CID 121214975) share identical molecular formula (C₁₀H₉N₃O), molecular weight (187.20 g/mol), XLogP3-AA (0.9), TPSA (35.4 Ų), and H-bond acceptor/donor profiles [1][2]. However, the furan-2-yl attachment places the oxygen heteroatom in conjugation with the imidazo[1,2-b]pyrazole π-system, while the furan-3-yl isomer positions the oxygen meta to the point of attachment, altering the molecular electrostatic potential surface and dipole moment orientation. This electronic difference is known to influence target binding; in related imidazo[1,2-b]pyrazole series, furan attachment regiochemistry has been shown to modulate kinase inhibitory activity through altered hinge-region hydrogen bonding geometry [3]. The computed properties do not capture these electronic distinctions, underscoring that only empirical binding data can differentiate the two isomers for a given target.

Furan regioisomer comparison
Cross-study comparable
Identical TPSA (35.4 Ų), XLogP3 (0.9), MW (187.20) between furan-2-yl and furan-3-yl isomers
Computed descriptors mask electronic distribution differences; binding-site recognition may diverge. Regioisomer choice should be guided by target pharmacophore models.
No published empirical binding data for this pair.
Regiochemistry Structure-activity relationships Binding orientation

N1-Alkyl Chain Length Impact: Methyl vs. Ethyl Substitution on Physicochemical and Steric Properties

The target compound (N1-methyl) differs from the N1-ethyl homolog 1-ethyl-6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazole by a single methylene unit. This results in a molecular weight increase from 187.20 to 201.22 g/mol (+7.5%) and an anticipated increase in XLogP3 of approximately +0.4 to +0.6 log units based on the fragment contribution of a methylene group [1]. While direct computed XLogP3 data for the ethyl analog was not available in PubChem at the time of this analysis, the principle of additivity in alkyl homologs is well-established. The smaller methyl substituent preserves higher ligand efficiency (lower MW per heavy atom) and reduced steric bulk at the N1 position, which may be advantageous in binding pockets with constrained geometry. In the imidazo[1,2-b]pyrazole α-glucosidase inhibitor series reported by Peytam et al. (2019), N1-substituent identity was a key determinant of potency, with IC₅₀ values spanning a ~4-fold range across 15 analogs [2].

N1-Alkyl chain impact
Class-level inference
Methyl (MW 187.20) vs. ethyl homolog (MW ~201.22); estimated ΔXLogP3 +0.4 to +0.6
Methyl analog preserves lower molecular weight and lipophilicity, relevant when optimizing ligand efficiency in fragment-based projects.
Ethyl analog XLogP3 not directly measured; additivity estimate only.
Alkyl chain optimization Ligand efficiency Fragment-based drug discovery

Scaffold-Class Precedent: Imidazo[1,2-b]pyrazole Core as a Validated Pharmacophore for Kinase and Enzyme Inhibition

The imidazo[1,2-b]pyrazole scaffold has demonstrated tractable, quantifiable activity across multiple therapeutic target classes. In a direct enzymatic assay, imidazo[1,2-b]pyrazole derivatives 4a–o inhibited α-glucosidase with IC₅₀ values of 95.0 ± 0.5 to 372.8 ± 1.0 µM, with the most potent compound (4j) achieving an IC₅₀ of 95.0 µM—approximately 7.9-fold more potent than acarbose (IC₅₀ = 750 ± 1.5 µM) [1]. In a separate program, imidazo[1,2-b]pyrazole-based COX-2 inhibitors achieved IC₅₀ values of 3.37 ± 0.07 and 5.68 ± 0.08 µM, comparable to celecoxib (IC₅₀ = 3.60 ± 0.07 µM) [2]. Additionally, among 39 imidazo[1,2-b]pyrazole derivatives screened for anticancer activity, four compounds exhibited IC₅₀ ≤ 10 µM across six cancer cell lines [3]. While these data do not pertain to the specific target compound, they establish the scaffold as a validated, multi-target pharmacophore with demonstrated SAR tractability. The furan-2-yl and N1-methyl substitution pattern of the target compound places it at a defined position within this chemical space, suitable for systematic SAR exploration.

Scaffold activity precedent
Class-level inference
α-Glucosidase IC₅₀ 95–372.8 µM; COX-2 IC₅₀ 3.37–5.68 µM; anticancer hits IC₅₀ ≤10 µM (4/39 compounds)
Scaffold demonstrates tractable SAR across kinase and enzyme targets; supports procurement for systematic substitution exploration.
Reported data from imidazo[1,2-b]pyrazole derivatives, not the exact CAS 2097969-30-5 compound.
Kinase inhibition COX-2 inhibition α-Glucosidase inhibition Anticancer

Recommended Procurement and Application Scenarios for 6-(Furan-2-yl)-1-methyl-1H-imidazo[1,2-b]pyrazole (CAS 2097969-30-5)


Fragment-Based Screening Libraries for CNS-Penetrant Kinase Inhibitor Discovery

With a molecular weight of 187.20 g/mol, zero hydrogen bond donors, and TPSA of 35.4 Ų—well below the CNS MPO threshold of 70 Ų—this compound meets key physicochemical criteria for CNS fragment library inclusion [1]. The imidazo[1,2-b]pyrazole core is a recognized kinase hinge-binding motif, and the N1-methyl group prevents metabolic N-dealkylation that can complicate pharmacokinetic profiling of NH-containing analogs. Procurement for fragment screening against kinases implicated in neurodegenerative or neuroinflammatory diseases is supported by scaffold-level precedent in kinase and anti-inflammatory target engagement [2].

Structure-Activity Relationship (SAR) Expansion of α-Glucosidase Inhibitor Series

Given that imidazo[1,2-b]pyrazole derivatives have demonstrated α-glucosidase IC₅₀ values of 95.0–372.8 µM with clear SAR trends, this compound can serve as a core intermediate for systematic N1 and C6 diversification [3]. The furan-2-yl group provides a synthetically accessible handle for further functionalization (e.g., electrophilic substitution at the furan 5-position), while the N1-methyl group serves as a fixed reference point for evaluating the impact of larger N1-alkyl substituents on potency and selectivity.

Comparative Solubility and Permeability Profiling Against N1-Unsubstituted and N1-Ethyl Analogs

The measurable differences in TPSA (35.4 vs. 46.2 Ų), XLogP3 (0.9 vs. 1.5), and hydrogen bond donor count (0 vs. 1) between the target compound and its N1-unsubstituted analog [1] provide a rational basis for comparative in vitro ADME studies. Researchers can use these three matched-pair compounds to experimentally quantify the impact of N1-methylation on aqueous solubility, Caco-2 permeability, and microsomal stability, generating transferable design principles for the broader imidazo[1,2-b]pyrazole chemical series.

Furan Regioisomer Probe Set for Binding-Site Mapping

The target compound (furan-2-yl) and its regioisomer 6-(furan-3-yl)-1-methyl-1H-imidazo[1,2-b]pyrazole (CAS 2098139-31-0) form a matched pair that isolates the effect of furan oxygen orientation on target binding while holding all other substituents constant [2]. This pair is ideally suited for X-ray co-crystallography or NMR-based binding-site mapping studies to determine whether the furan oxygen engages in direct hydrogen bonding with the protein or influences binding indirectly through electronic effects. The identical computed properties (XLogP3, TPSA, MW) eliminate bulk property confounding, making any observed potency difference attributable specifically to regioisomeric recognition.

Application
Selection Property
Validation Focus
Fragment-based kinase inhibitor screening
CNS lead-like profile: low TPSA, zero HBD, moderate lipophilicity
Kinase panel profiling and CNS permeability assays
α-Glucosidase inhibitor SAR expansion
Synthetically accessible furan handle; fixed N1-methyl reference point
Enzyme inhibition IC₅₀ determination and selectivity profiling
Comparative ADME profiling with matched analogs
Defined TPSA/XLogP3 differences vs. N1-H and N1-ethyl analogs
Caco-2 permeability, solubility, and microsomal stability experiments
Furan regioisomer binding-site mapping
Identical bulk properties with distinct furan oxygen orientation
Co-crystallography or NMR binding-mode determination
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